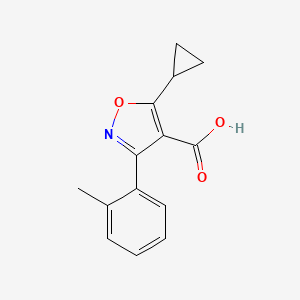
Thalidomide-5'-O-C2-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C2-alkyne is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-O-C2-alkyne, have since been repurposed for various therapeutic applications, particularly in the treatment of cancers and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C2-alkyne typically involves the modification of the thalidomide molecule to introduce an alkyne group at the 5’-O position. This can be achieved through a series of chemical reactions, including halogenation of the starting material followed by an E2 elimination process to form the alkyne .
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C2-alkyne involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-O-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thalidomide derivatives
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C2-alkyne involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome system. By binding to cereblon, Thalidomide-5’-O-C2-alkyne modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly relevant in the context of its anti-cancer and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thalidomide-5’-O-C2-alkyne include:
Thalidomide-5’-O-C2-acid: Another derivative with a carboxylic acid group instead of an alkyne.
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications
Uniqueness
Thalidomide-5’-O-C2-alkyne is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H14N2O5 |
|---|---|
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
5-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c1-2-3-8-24-10-4-5-11-12(9-10)17(23)19(16(11)22)13-6-7-14(20)18-15(13)21/h1,4-5,9,13H,3,6-8H2,(H,18,20,21) |
InChI-Schlüssel |
ZDLLDSJLIRFVHI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)


![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)


![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)



